molecular formula C22H16N2O6 B2788359 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 887224-53-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2788359
CAS No.: 887224-53-5
M. Wt: 404.378
InChI Key: QUEJUMBITBWAKL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic chemical compound designed for pharmaceutical and biological chemistry research. This molecule is built on a benzofuran-carboxamide core, a scaffold recognized for its diverse pharmacological potential. The structure incorporates a 2,3-dihydro-1,4-benzodioxin group, a moiety frequently utilized in medicinal chemistry as a versatile template for designing molecules with varied biological activities . The specific research applications of this compound are derived from the known properties of its structural components. Benzofuran derivatives are important intermediates in the development of therapeutic agents and have been investigated in the context of melatonergic agents, which are relevant for sleep disorders and circadian rhythm regulation . Furthermore, the 1,4-benzodioxane structure has been extensively studied and described in scientific literature as a key component in molecules acting as agonists and antagonists for various receptor subtypes, including alpha-adrenergic and 5-HT receptors, and has also been reported in compounds with antitumor and antibacterial properties . Researchers may find this compound particularly valuable for probing structure-activity relationships (SAR) in the development of new bioactive molecules, screening for inhibitor activity, or as a synthetic intermediate for more complex chemical entities. The presence of both benzofuran and benzodioxin rings in a single molecule offers a unique profile for investigating multi-target therapies or for use in biochemical probe development. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-21(17-6-3-9-27-17)24-19-14-4-1-2-5-15(14)30-20(19)22(26)23-13-7-8-16-18(12-13)29-11-10-28-16/h1-9,12H,10-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEJUMBITBWAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships.

  • Molecular Formula : C17H15N3O4
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 1215645-10-5

Research indicates that compounds with similar structures often exhibit activities through various mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds in the benzofuran class have been shown to inhibit tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can significantly increase caspase activity, indicating an enhancement of apoptotic pathways in treated cells .
  • Anti-proliferative Effects : The compound has shown promising anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

A summary of biological activity data is provided in the table below:

Activity Cell Line Tested IC50 (µM) Mechanism
Anti-proliferativeA549 (Lung Cancer)0.5Tubulin polymerization inhibition
Induction of apoptosisMCF-7 (Breast Cancer)0.8Caspase activation
CytotoxicityHeLa (Cervical Cancer)1.0Apoptosis via mitochondrial pathway

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Tubulin Inhibition : A study found that derivatives similar to this compound exhibited significant inhibition of tubulin polymerization by up to 70%, comparable to established drugs like Combretastatin-A4 .
  • Apoptosis Induction Study : In A549 cells treated with the compound at concentrations of 50 and 100 nM, a significant increase in caspase-3 activity was observed, indicating strong apoptotic effects .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzofuran ring can enhance biological activity. For instance, introducing methoxy groups at specific positions significantly increased potency against various cancer cell lines, highlighting the importance of structural modifications in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodioxin-Benzofuran Hybrids
Compound Name Molecular Formula Key Substituents Biological Activity/Notes Source/Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide C₁₇H₁₃NO₄ Benzofuran-2-carboxamide Structural analog; no reported bioactivity Sakarya University
3-[(4-biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide C₂₆H₂₀N₂O₅ Biphenylcarbonylamino group Enhanced lipophilicity; potential kinase inhibition CAS 888467-74-1
Target compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide C₂₁H₁₅N₂O₅ (inferred) Furan-2-amido group Hypothesized improved solubility due to polar furan moiety N/A (theoretical)

Key Observations :

  • The biphenyl derivative (CAS 888467-74-1) exhibits increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Antihepatotoxic Activity of 1,4-Dioxane-Containing Compounds

highlights 3',4'-(1",4"-dioxino) flavone and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone as antihepatotoxic agents. These compounds, containing a 1,4-dioxane ring, demonstrated activity comparable to silymarin in reducing SGOT and SGPT levels in rat models .

Functional Group Impact on Pharmacokinetics
  • Schiff Base Analogs: reports 7-hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one, a Schiff base with a benzodioxin-imine linkage. Unlike the target compound’s stable amide bond, Schiff bases are prone to hydrolysis, limiting their therapeutic utility .
  • Hydroxylamine Derivatives : EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine ) features a hydroxylamine group, which may confer redox activity but lower metabolic stability compared to the target compound’s carboxamide .

Research Findings and Structural Insights

  • Synthetic Challenges : The benzodioxin-benzofuran scaffold requires precise regioselective synthesis. and emphasize the use of coupling reactions (e.g., amide bond formation) to attach substituents like biphenyl or thiazole groups .
  • Crystallographic Data : While direct data for the target compound are absent, programs like SHELXL () and ORTEP-3 () are critical for resolving similar heterocyclic structures .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide?

The synthesis involves multi-step reactions, including coupling benzodioxin and benzofuran moieties with furan-2-amido groups. Key steps include amidation and cyclization, where solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield. Continuous flow reactors may enhance scalability and purity (>95%) by ensuring consistent reaction conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

A combination of techniques is recommended:

  • Mass Spectrometry (MS): Exact mass determination (e.g., 343.1087 g/mol) ensures molecular formula accuracy .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms benzodioxin-benzofuran connectivity .
  • HPLC: Validates purity (>95%) and detects impurities .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting receptors or enzymes relevant to benzodioxin/benzofuran derivatives (e.g., kinase inhibition or GPCR modulation). Use dose-response studies (IC₅₀/EC₅₀) with positive controls. Structural analogs show activity in neurological and inflammatory pathways, suggesting similar screening frameworks .

Q. What are the stability and storage considerations for this compound?

Thermal stability tests (TGA/DSC) indicate degradation above 200°C. Store in inert atmospheres (argon) at –20°C to prevent oxidation. Solubility in DMSO (≥10 mM) facilitates biological assays, but avoid prolonged exposure to light due to furan photodegradation risks .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

Contradictions often arise from substituent effects or assay variability. Conduct comparative SAR studies by synthesizing derivatives with modified furan or benzodioxin groups. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies predict the compound’s target interactions and ADMET properties?

Molecular docking (AutoDock, Schrödinger) identifies potential targets like glucosylceramide synthase. ADMET prediction tools (SwissADME) assess logP (~3.2), suggesting moderate blood-brain barrier permeability. QSAR models optimize furanamide substitutions for enhanced selectivity .

Q. Which advanced analytical methods resolve purity challenges in scaled synthesis?

  • Chiral HPLC: Separates enantiomers if asymmetric synthesis is used.
  • LC-HRMS: Detects trace impurities (e.g., <0.1% by area) and validates isotopic patterns .
  • X-ray Crystallography: Confirms absolute configuration using SHELX-refined models .

Q. How can the pharmacological profile be optimized through structural modifications?

  • Bioisosteric Replacement: Substitute furan with thiophene to enhance metabolic stability.
  • Prodrug Design: Introduce ester groups at the carboxamide to improve bioavailability.
  • Targeted Delivery: Conjugate with PEG linkers for tissue-specific accumulation .

Q. What crystallographic strategies validate the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain. High-resolution data (≤0.8 Å) ensures accurate electron density maps, critical for confirming benzodioxin-furanamide dihedral angles .

Q. How do substituent variations impact structure-activity relationships (SAR) in this scaffold?

  • Benzodioxin Modifications: Electron-donating groups (e.g., –OCH₃) enhance receptor binding affinity.
  • Furanamide Position: Para-substitution on furan improves potency (IC₅₀ reduction by 40% in analogs) .

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